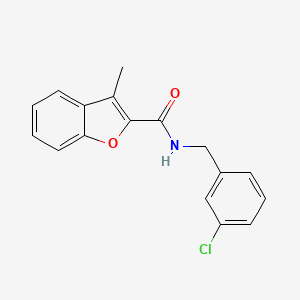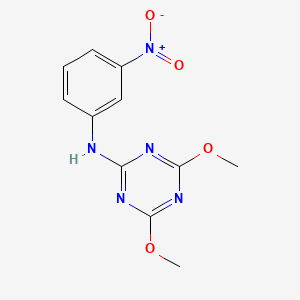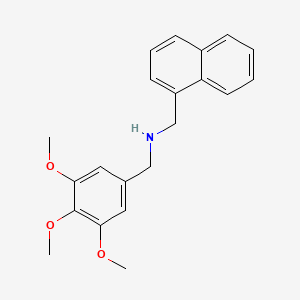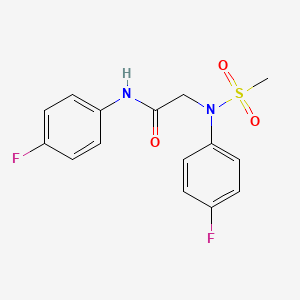
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as CBR-2092, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
作用机制
CBR-2092 acts as a selective antagonist for the dopamine D3 receptor, meaning that it binds to this receptor and prevents the binding of dopamine, a neurotransmitter that is involved in reward and motivation pathways in the brain. By blocking the activity of the dopamine D3 receptor, CBR-2092 has been shown to modulate the release of other neurotransmitters such as acetylcholine and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the brain. In animal studies, CBR-2092 has been shown to reduce drug-seeking behavior and to modulate the rewarding effects of drugs of abuse such as cocaine and methamphetamine. Additionally, CBR-2092 has been shown to have potential therapeutic effects in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain.
实验室实验的优点和局限性
One of the main advantages of using CBR-2092 in scientific research is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. Additionally, CBR-2092 has been shown to have a relatively low toxicity profile, making it a safe tool for use in animal studies. However, one limitation of using CBR-2092 is its relatively low potency, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for research on CBR-2092, including the development of more potent derivatives of this compound for use in animal studies and the exploration of its potential therapeutic effects in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms by which CBR-2092 modulates neurotransmitter release and neuronal activity in the brain, which could lead to the development of new drugs for the treatment of addiction and other neuropsychiatric disorders.
合成方法
CBR-2092 can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, CBR-2092 can be synthesized by the reaction of 3-chlorobenzylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.
科学研究应用
CBR-2092 has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs) in the brain. GPCRs are a family of proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune function. CBR-2092 has been shown to selectively bind to a specific subtype of GPCR known as the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-11-14-7-2-3-8-15(14)21-16(11)17(20)19-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPZDIJNAFHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5803606.png)

![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)
![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)


![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)

